molecular formula C15H11F3N4O B2419657 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole CAS No. 1187337-56-9

5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Cat. No.: B2419657
CAS No.: 1187337-56-9
M. Wt: 320.275
InChI Key: NNYNRIOFYCYKOI-UHFFFAOYSA-N
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Description

5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a novel chemical entity designed for research and development, featuring a unique molecular architecture that combines a 1,2,4-oxadiazole ring with a pyrazole subunit. The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, valued for its stability and its role as a bioisostere for ester and amide functional groups, which can enhance the metabolic stability of lead compounds . This core structure is present in several commercially available drugs and is investigated for a wide spectrum of biological activities, including antibacterial and anticancer properties . The integration of the 3-cyclopropyl-pyrazole moiety is a strategic feature, as pyrazole derivatives are well-known for their significant pharmacological potential and are found in numerous bioactive molecules . The presence of the 3-(trifluoromethyl)phenyl group further augments the compound's potential, as the trifluoromethyl group is a common component in modern agrochemicals and pharmaceuticals, known to influence properties like lipophilicity, metabolic stability, and binding affinity . Compounds with structural similarities, particularly those featuring biarylpyrazolyl and oxadiazole components, have been identified as potent and selective cannabinoid-1 receptor (CB1) antagonists, indicating potential for research in metabolic disorders such as obesity . Furthermore, such molecular hybrids are actively explored in the discovery of new fungicides and insecticides, making this compound a candidate for agricultural chemical research . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to investigate its full mechanistic profile and application potential.

Properties

IUPAC Name

5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O/c16-15(17,18)10-3-1-2-9(6-10)13-19-14(23-22-13)12-7-11(20-21-12)8-4-5-8/h1-3,6-8H,4-5H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYNRIOFYCYKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown promising results against various bacterial strains. A study highlighted that certain pyrazol-oxadiazole derivatives demonstrated antibacterial activity with effective concentrations (EC50) significantly lower than traditional antibiotics, suggesting their potential as new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound class have been investigated, particularly in relation to cytokine inhibition. Studies reveal that oxadiazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism often involves the modulation of NF-kB signaling pathways .

Anticancer Potential

The anticancer activity of compounds containing pyrazole and oxadiazole moieties has been documented. These compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases. For example, a derivative demonstrated a significant reduction in cell viability in breast cancer cells with an IC50 value comparable to established chemotherapeutics .

Neuroprotective Activity

Some studies suggest neuroprotective effects attributed to these compounds, particularly in models of neurodegenerative diseases. The ability to inhibit oxidative stress and modulate apoptotic pathways has been observed, indicating a potential therapeutic role in conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazol-oxadiazole derivatives against Escherichia coli and Staphylococcus aureus. The results showed that one derivative had an EC50 value of 10 μg/mL against E. coli, significantly outperforming standard treatments .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that a specific derivative led to a 70% reduction in cell proliferation at a concentration of 15 μM after 48 hours. This suggests strong potential for further development as an anticancer agent .

Research Findings Summary Table

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCytokine inhibition via NF-kB modulation
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction of oxidative stress

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Derivatives of 1,2,4-oxadiazoles have been widely studied for their antimicrobial properties. Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy, showing promising results comparable to established antibiotics .
  • Anticancer Properties :
    • The compound's structure allows for potential anticancer applications. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For example, in vitro assays demonstrated that certain synthesized oxadiazoles exhibited cytotoxicity against glioblastoma cell lines, suggesting their potential as anticancer agents .
  • Anti-inflammatory Effects :
    • Compounds similar to 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole have been investigated for their anti-inflammatory properties. Research indicates that pyrazole-based compounds can modulate inflammatory pathways and may serve as therapeutic agents for inflammation-related disorders .

Agricultural Applications

  • Pesticidal Activity :
    • The unique chemical structure of oxadiazoles has led to their exploration as potential agrochemicals. Studies have indicated that certain oxadiazole derivatives possess insecticidal and herbicidal properties, making them candidates for developing new pesticides .

Materials Science Applications

  • Corrosion Inhibition :
    • Oxadiazoles have been studied for their effectiveness as corrosion inhibitors in metal protection applications. Their ability to form stable complexes with metal surfaces can enhance the longevity of metals exposed to corrosive environments .

Case Studies and Research Findings

StudyFindings
Synthesis of Novel OxadiazolesA series of 2,5-disubstituted oxadiazoles were synthesized and showed significant antimicrobial activity comparable to first-line drugs .
Anticancer ActivityCompounds derived from oxadiazoles demonstrated significant cytotoxic effects against glioblastoma cells through apoptosis induction .
Anti-inflammatory PotentialPyrazole derivatives exhibited modulation of inflammatory responses in various models, indicating therapeutic potential for inflammation-related diseases .

Q & A

(Basic) What synthetic methodologies are commonly employed for preparing 1,2,4-oxadiazole derivatives, and how is structural confirmation achieved?

The synthesis of 1,2,4-oxadiazoles typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives under reflux conditions. For example:

  • Reagents : Use of NaH in anhydrous THF or toluene under argon atmosphere .
  • Purification : Silica gel column chromatography with gradients of hexane/ethyl acetate .
  • Structural Confirmation :
    • NMR Spectroscopy : 1^1H, 13^13C, and 19^19F NMR to verify cyclopropane, trifluoromethyl, and heterocyclic proton environments .
    • HRMS : High-resolution mass spectrometry for molecular formula validation .

(Advanced) How can enantioselective synthesis of chiral oxadiazole derivatives be optimized?

Enantioselective synthesis requires chiral catalysts and precise reaction design:

  • Catalytic Systems : Iridium-catalyzed amination (e.g., 97% enantiomeric excess achieved using crotyl acetate and DME at 50°C) .
  • Chiral Separation : Supercritical fluid chromatography (SFC) for enantiomer resolution .
  • Validation : 1^1H NMR coupling constants and SFC analysis to confirm stereochemical purity .

(Basic) What spectroscopic techniques are critical for characterizing trifluoromethyl-substituted heterocycles?

  • 19^19F NMR : Essential for identifying trifluoromethyl (-CF3_3) groups (δ ≈ -60 to -65 ppm) .
  • IR Spectroscopy : Confirms C-F stretches (1000–1100 cm1^{-1}) and oxadiazole ring vibrations .
  • X-ray Crystallography : Resolves crystal packing effects on trifluoromethyl orientation .

(Advanced) How should researchers resolve contradictions in biological activity data across cell lines?

Discrepancies may arise from differential target expression or off-target effects. Mitigation strategies include:

  • Target Identification : Photoaffinity labeling (e.g., TIP47 protein binding in apoptosis induction ).
  • Computational Validation : Molecular docking with enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to predict binding modes .
  • Functional Assays : Dose-dependent inhibition studies in human whole blood (e.g., LTB4 synthesis IC50_{50} < 100 nM ).

(Basic) What substituent modifications enhance the metabolic stability of oxadiazole derivatives?

  • Electron-Withdrawing Groups : Trifluoromethyl (-CF3_3) improves metabolic resistance by reducing CYP450-mediated oxidation .
  • Steric Shielding : Cyclopropyl groups adjacent to the oxadiazole core minimize enzymatic degradation .

(Advanced) How can structure-activity relationships (SAR) guide the optimization of pharmacological properties?

  • Systematic Substitution : Replace phenyl groups with pyridyl or thiophene rings to modulate potency (e.g., 4l with IC50_{50} < 10 nM FLAP binding ).

  • Functional Group Impact :

    Substituent PositionModificationEffect on Activity
    3-Phenyl-CF3_3↑ Apoptosis (T47D cells)
    5-PyrazoleCyclopropyl↑ Metabolic stability

(Basic) What in vitro assays are recommended for preliminary biological evaluation?

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., MX-1 tumor model ).
  • Enzyme Inhibition : FLAP binding assays (IC50_{50} < 10 nM ).
  • Apoptosis Markers : Flow cytometry for cell cycle arrest (G1_1 phase) and annexin V staining .

(Advanced) What computational strategies predict the compound’s pharmacokinetic (PK) profile?

  • Physicochemical Modeling : LogP calculations to optimize blood-brain barrier penetration (target: LogP < 3 ).
  • CYP450 Inhibition Screening : Assess risk of drug-drug interactions (e.g., low CYP3A4 liability for 69 in ).
  • ADMET Prediction : Use QSAR models to estimate human clearance (e.g., BI 665915 with predicted low clearance ).

(Basic) How can researchers validate synthetic intermediates during multi-step synthesis?

  • TLC Monitoring : Track reaction progress using silica-coated plates.
  • Intermediate Trapping : Quench aliquots with H2_2O and analyze via LC-MS .
  • Recrystallization : Purify intermediates using ethanol/water mixtures .

(Advanced) What strategies improve yield in palladium-catalyzed cross-coupling steps?

  • Catalyst Selection : Pd(PPh3_3)2_2Cl2_2/CuI for Sonogashira couplings (e.g., 103b synthesis ).
  • Solvent Optimization : Use Et3_3N in THF to minimize side reactions .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and catalyst stability .

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